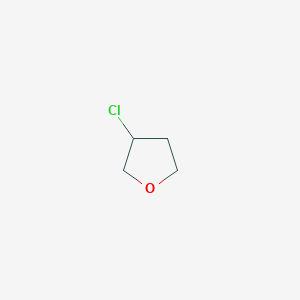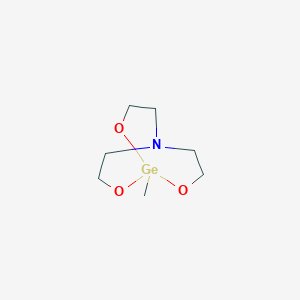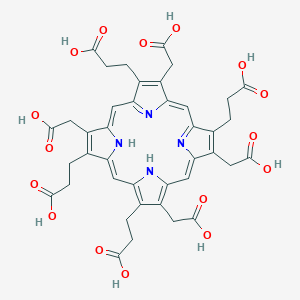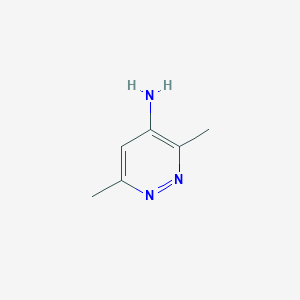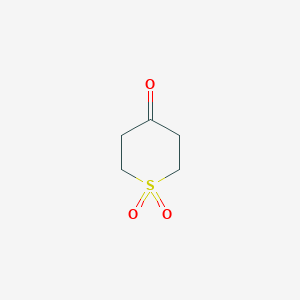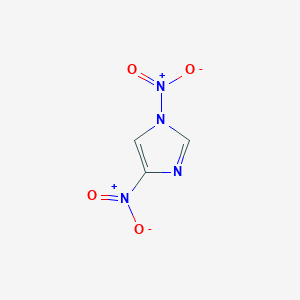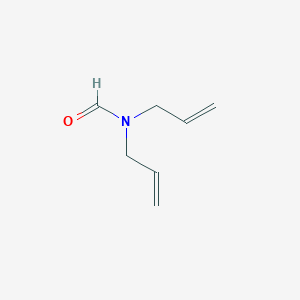![molecular formula C14H10N2O2 B094279 Methyl benzo[c]cinnoline-2-carboxylate CAS No. 19376-08-0](/img/structure/B94279.png)
Methyl benzo[c]cinnoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl benzo[c]cinnoline-2-carboxylate is a chemical compound that belongs to the class of benzo[c]cinnoline derivatives. It is a heterocyclic compound that has been widely studied due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of methyl benzo[c]cinnoline-2-carboxylate is not fully understood. However, it has been proposed that it exerts its biological activity by binding to specific receptors or enzymes in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of methyl benzo[c]cinnoline-2-carboxylate depend on the specific application and the dose used. In general, it has been shown to exhibit cytotoxic, antiviral, and antimicrobial activities. It has also been shown to inhibit the growth and proliferation of cancer cells. However, the exact mechanism of action and the potential side effects are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl benzo[c]cinnoline-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations is that it can be toxic and hazardous to handle. Therefore, proper safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for the study of methyl benzo[c]cinnoline-2-carboxylate. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, viral infections, and bacterial infections. Another direction is to explore its potential applications in material science and organic synthesis. Finally, further studies are needed to fully understand the mechanism of action and the potential side effects of this compound.
Synthesemethoden
Methyl benzo[c]cinnoline-2-carboxylate can be synthesized by various methods such as the Pictet-Spengler reaction, Friedlander synthesis, and condensation reaction. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst. The condensation reaction involves the reaction of an aldehyde or ketone with a nitroalkene in the presence of a base catalyst. The choice of synthesis method depends on the desired product and the availability of starting materials.
Wissenschaftliche Forschungsanwendungen
Methyl benzo[c]cinnoline-2-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a starting material for the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
19376-08-0 |
|---|---|
Produktname |
Methyl benzo[c]cinnoline-2-carboxylate |
Molekularformel |
C14H10N2O2 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
methyl benzo[c]cinnoline-2-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-16-13/h2-8H,1H3 |
InChI-Schlüssel |
SESBKIPAZQDVHA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)N=NC3=CC=CC=C32 |
Synonyme |
Benzo[c]cinnoline-2-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







